7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N4O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scalability and efficiency.
Chemical Reactions Analysis
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents and conditions used in these reactions include dry DMF, K2CO3, CH3I, and various solvents like acetone and methanol . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure but differ in the presence of a nitrile group instead of a carboxylic acid.
Pyrazolo[1,5-a]quinazolines: These compounds have a similar fused ring system but differ in the specific heterocyclic components and substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBOSULVMIULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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